molecular formula C8H8O3 B1676471 Methylparaben CAS No. 99-76-3

Methylparaben

Cat. No. B1676471
CAS RN: 99-76-3
M. Wt: 152.15 g/mol
InChI Key: LXCFILQKKLGQFO-UHFFFAOYSA-N
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Description

Methylparaben is a type of paraben, a chemical often used as a preservative to give products a longer shelf life . It’s added to food, cosmetics, and pharmaceuticals to prevent the growth of mold and other harmful bacteria . Many products that contain methylparabens also contain one or two other types of parabens in their ingredients .


Synthesis Analysis

Methylparaben can be produced by the methanol esterification of p-hydroxybenzoic acid in the presence of sulfuric acid . The materials are heated for distillation in a glass-lined reactor under reflux . The acid is then neutralized with caustic soda and the product is crystallized by cooling .


Molecular Structure Analysis

Methylparaben has the molecular formula C8H8O3 and a molecular weight of 152.1473 . Its IUPAC name is methyl 4-hydroxybenzoate .


Chemical Reactions Analysis

Methylparaben can react with other parabens to make cosmetic products safer and improve their shelf life . If methylparaben is released into the air or exposed to sunlight for too long, it gets broken down .


Physical And Chemical Properties Analysis

Methylparaben has a molecular weight of 152.15 . It is soluble in ethanol, acetone, ether, and warm oil, and slightly soluble in water, benzene, and carbon tetrachloride .

Scientific Research Applications

Neurobehavioral Effects

Methylparaben has been studied for its impact on neurobehavioral outcomes. Exposure to methylparaben in zebrafish embryos was found to alter cortisol levels, inhibit acetylcholinesterase activity, and induce anxiety-like behavior. This points to methylparaben acting as an anxiogenic agent even at sub-lethal concentrations, although the exact molecular mechanisms remain to be elucidated (Raja, Subhashree, Lite, Santosh, & Barathi, 2019).

Effects on Human Placental Cells

Research has shown that methylparaben can affect the growth, cell-cycle arrest, and apoptosis of human placental BeWo cells. The compound induces cell death, and its cytotoxic effects are evident through the induction of apoptosis and cell-cycle arrest (Kim et al., 2020).

Impact on Human Lung Carcinoma Cells

Methylparaben's cytotoxicity on human lung cells was studied, revealing its ability to induce an early phase of apoptosis through cell cycle arrest and downregulation of mRNA maturation. The compound also significantly altered transcriptome profiles, impacting ER stress- and protein misfolding-related gene sets (Kim et al., 2019).

Endocrine-Disrupting Effects

Studies have demonstrated that methylparaben can disrupt hormonal receptors, showing estrogenic and antiandrogenic effects, particularly in the prostate. This suggests a broader implication of parabens in hormonal disruption (Costa et al., 2017).

Impact on Spermatozoa

Research indicates that methylparaben can stimulate the generation of reactive oxygen species in human spermatozoa, impairing sperm motility and viability. This highlights its potential cytotoxic and genotoxic impact (Samarasinghe et al., 2018).

Soil Toxicity

The toxicity of methylparaben in soil ecosystems was assessed, revealing that it can have adverse effects on soil species. Hazardous concentration values were derived to aid in establishing acceptable levels of methylparaben in soil environments (Kim et al., 2018).

Effects on Adiposity and Bone Formation

Methylparaben exposure in mice showed increased adiposity and altered serum leptin levels, suggesting a potential role in promoting adipogenesis. It also affected serum markers of bone formation, indicating its impact on both fat and bone development (Hu et al., 2016).

Impact on Melanoma Cells

A study on human melanoma M624 cells treated with methylparaben revealed its toxic effects, inducing apoptosis and altering apoptotic signaling pathways. This underscores its potential harm to cells when exposed to methylparaben (Wood, Greenstein, Hildebrandt, & George Parsons, 2018).

Future Directions

The safety of methylparaben is a topic of ongoing research . While there is no conclusive evidence either way, researchers are beginning to study whether the use of methylparaben and other parabens is safe . The U.S. Food and Drug Administration (FDA) continues to allow the use of methylparabens in various products .

properties

IUPAC Name

methyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCFILQKKLGQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Record name METHYL p-HYDROXYBENZOATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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Related CAS

5026-62-0 (hydrochloride salt)
Record name Methylparaben [USAN:NF]
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DSSTOX Substance ID

DTXSID4022529
Record name Methylparaben
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Molecular Weight

152.15 g/mol
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Physical Description

Dry Powder, Almost odourless, small colourless crystals or white crystalline powder, Colorless or white solid; [HSDB] White odorless powder; [MSDSonline], Solid
Record name Benzoic acid, 4-hydroxy-, methyl ester
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Record name METHYL p-HYDROXYBENZOATE
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Record name Methylparaben
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Record name Methylparaben
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Boiling Point

270.5 °C (decomposes), 275.00 °C. @ 760.00 mm Hg
Record name METHYLPARABEN
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Record name Methylparaben
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Solubility

In water, 2.50X10+3 mg/L at 25 °C, Solubility in water (w/w): 0.25% at 20 °C; 0.30% at 25 °C, Solubilities in various solvents[Table#2967], Slightyl soluble in water; very soluble in ethanol, ether, acetone; soluble in trfluoroacetic acid, For more Solubility (Complete) data for METHYLPARABEN (6 total), please visit the HSDB record page., 2.5 mg/mL at 25 °C
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Record name Methylparaben
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Vapor Pressure

0.000237 [mmHg]
Record name Methylparaben
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Mechanism of Action

...The mechanism of cytotoxic action of parabens may be linked to mitochondrial failure dependent on induction of membrane permeability transition accompanied by the mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation.
Record name METHYLPARABEN
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Product Name

Methylparaben

Color/Form

White needles, Colorless crystals or white crystalline powder, Needles from dil alcohol

CAS RN

99-76-3
Record name Methylparaben
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Record name Benzoic acid, 4-hydroxy-, methyl ester
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Record name METHYLPARABEN
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Record name METHYLPARABEN
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Melting Point

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C after drying for two hours at 80 °C, 125.2 °C, 131 °C
Record name METHYL p-HYDROXYBENZOATE
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Record name Methylparaben
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Synthesis routes and methods I

Procedure details

p-Hydroxybenzoic acid (50 g, 0.36 mole), absolute methanol (200 ml), and concentrated sulfuric acid (6 ml) were heated at reflux for 3 hrs. The solution was cooled and poured into water (1000 ml). The precipitate was filtered and dried; mp 122°-5°. Yield: 45 g (82%).
Quantity
50 g
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200 mL
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6 mL
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1000 mL
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Synthesis routes and methods II

Procedure details

4-Hydroxybenzoic acid (10 g) was dissolved in methanol (200 ml.), concentrated sulphuric acid (2 ml.) was added and the mixture boiled under reflux for 18 hours. The resulting mixture was poured into iced water, extracted with 2×100 ml. of diethyl ether, washed with 2×100 ml. saturated sodium bicarbonate solution, 1×100 ml. of water, dried and evaporated to give methyl 4-hydroxybenzoate. The phenolic ester was benzylated using method 1A to give the title compound, m.p. 99° C.
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10 g
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200 mL
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2 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To prepare methyl 4-hydroxybenzoate, 4-hydroxybenzaldehyde (100 mg) was dissolved in MeOH (10 mL), and OXONE (0.503 g) was added and stirred at room temperature for 18 hours with the reaction having a final volume (11 mL). The reaction was monitored by TLC or GC analysis. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (30 mL×3) and brine (30 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain methyl 4-hydroxybenzoate in 4% yield and 4-hydroxyphenol in 77% yield after purification by silica gel column chromatography.
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10 mL
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Synthesis routes and methods V

Procedure details

A method for the preparation of an insecticidal gel composition comprising, admixing at 25° C. to 95° C. on a weight basis 14% to 22% of the gellant α-hydro-Ω-hydroxy-poly(oxyethylene)poly(oxypropylene)poly(oxyethylene) block copolymer having an average molecular weight 12,500, mp 56° C., Brookfield viscosity of 3100 at 77° C., surface tension of a 0.1% aqueous solution: 40.6 dynes/cm; 0.15% to 0.5% propyl p-hydroxybenzoate; 0% to 30% propylene glycol; 0.5% to 6% of a C17 -C19 unsaturated fatty acid; a C7 -C17 saturated fatty acid or a mixture of the fatty acids; 1% to 5% of formula (I) insecticide ##STR4## 10% to 40% high fructose (55%) corn syrup; 0% to 10% isopropyl alcohol; 0.2% to 0.5% methyl p-hydroxybenzoate and 25% to 60% of water to obtain a composition having water to gellant ratios of 2.3/1 to 3.0/1 and a viscosity of 1.4×106 centipoise to 2.1×106 centipoise in a temperature range of 25° C. to 45° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22,700
Citations
FA Andersen - Int J Toxicol, 2008 - hero.epa.gov
… Methylparaben, 8 mg/ml Ethylparaben, 3 mg/ml Propylparaben, or 1 mg/ml Butylparaben, but an in vivo study of 0.1% or 1.0% Methylparaben … Methylparaben was studied using rats at …
Number of citations: 325 hero.epa.gov
KM Naik, ST Nandibewoor - Sensors and Actuators A: Physical, 2014 - Elsevier
A gold electrode (GE) was used for the electroanalytical determination of methylparaben in a pharmaceutical product and urine sample by cyclic, linear sweep and square-wave …
Number of citations: 57 www.sciencedirect.com
AM Hoberman, DK Schreur, T Leazer… - … Research Part B …, 2008 - Wiley Online Library
BACKGROUND: Parabens are widely used preservatives in cosmetics and pharmaceutical products, and approved as food additives. Parabens have been considered safe for these …
Number of citations: 106 onlinelibrary.wiley.com
Y Lin, C Ferronato, N Deng, F Wu… - Applied Catalysis B …, 2009 - Elsevier
Methylparaben is widely used as a bactericide and as an … Photocatalytic degradation of methylparaben was carried out … the response of 50% methylparaben removal time, and optimal …
Number of citations: 174 www.sciencedirect.com
O Handa, S Kokura, S Adachi, T Takagi, Y Naito… - Toxicology, 2006 - Elsevier
For many years, methylparaben (MP) has been used as a preservative in cosmetics. In this study, we investigated the effects of ultraviolet-B (UVB) exposure on MP-treated human skin …
Number of citations: 175 www.sciencedirect.com
KA Cetinić, I Grgić, A Previšić, M Rožman - Chemosphere, 2022 - Elsevier
… of methylparaben across different taxa, and a 54-day microcosm experiment examining the bioaccumulation and movement of methylparaben … natural origin of methylparaben in aquatic …
Number of citations: 11 www.sciencedirect.com
MM Mincea, IR Lupşa, DF Cinghiţă… - Journal of the Serbian …, 2009 - doiserbia.nb.rs
… A good determination and quantification of methylparaben was developed with a … -1 for methylparaben. The proposed method was successfully applied to the assay of methylparaben in …
Number of citations: 36 doiserbia.nb.rs
D Pugazhendhi, GS Pope… - Journal of Applied …, 2005 - Wiley Online Library
… methylparaben, which has the shortest alkyl group. Intrinsic oestrogenic activity of p-hydroxybenzoic acid was similar to that of methylparaben … lower than that of methylparaben. It can be …
C Bereketoglu, A Pradhan - Science of the Total Environment, 2019 - Elsevier
Parabens are widely used as preservatives in different commercial items including food, cosmetics and pharmaceuticals, and their wide use has resulted in accumulation in the …
Number of citations: 57 www.sciencedirect.com
B Saad, MF Bari, MI Saleh, K Ahmad… - … of Chromatography A, 2005 - Elsevier
A reversed-phased HPLC method that allows the separation and simultaneous determination of the preservatives benzoic (BA) and sorbic acids (SA), methyl- (MP) and propylparabens (…
Number of citations: 384 www.sciencedirect.com

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